N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Description
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butylsulfanyl group, a dimethylphenyl group, and a methylsulfonyl group attached to a glycinamide backbone.
Properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-(3,5-dimethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S2/c1-13-9-14(2)11-15(10-13)19(24(6,21)22)12-16(20)18-7-8-23-17(3,4)5/h9-11H,7-8,12H2,1-6H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOULMZHJJIBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps. One common route includes the following steps:
Formation of the tert-butylsulfanyl group: This can be achieved by reacting tert-butylthiol with an appropriate alkylating agent under basic conditions.
Introduction of the dimethylphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction, where 3,5-dimethylbenzene is alkylated with a suitable electrophile.
Attachment of the methylsulfonyl group: This can be done by reacting the intermediate with methylsulfonyl chloride in the presence of a base.
Formation of the glycinamide backbone: The final step involves the coupling of the intermediate with glycine or its derivatives under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of enzyme inhibitors.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a therapeutic agent.
- May serve as a lead compound for drug development.
Industry:
- Utilized in the synthesis of specialty chemicals.
- Potential applications in materials science.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
- N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)glycinamide
- N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(methylsulfonyl)glycinamide
- N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)acetamide
Comparison:
- N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of both the dimethylphenyl and methylsulfonyl groups, which may confer distinct chemical and biological properties.
- The presence of the glycinamide backbone differentiates it from similar compounds with acetamide backbones, potentially affecting its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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